1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride
Description
1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride is a bicyclic amine derivative consisting of an azepane (7-membered ring) backbone substituted with a 3-piperidinyl-ethyl group and formulated as a dihydrochloride salt. Its CAS registry number is 1220035-80-2 . Structurally, the compound features a nitrogen-containing azepane core linked to a piperidinyl moiety via an ethyl chain, with two hydrochloride counterions enhancing solubility and stability.
Properties
IUPAC Name |
1-(2-piperidin-3-ylethyl)azepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-4-10-15(9-3-1)11-7-13-6-5-8-14-12-13;;/h13-14H,1-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRGDNHUFXLTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride typically involves the reaction of piperidine derivatives with azepane derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in developing new medications, particularly in the field of neurology.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Molecular formula inferred from structural analogs (e.g., ).
Key Observations
For example, the 3-piperidinyl variant may exhibit distinct conformational flexibility compared to the 2-piperidinyl analog .
Aromatic vs. Aliphatic Substituents : Compounds like 1-[2-(4-methoxyphenyl)ethyl]-4-piperidylamine dihydrochloride (CAS 108555-25-5) incorporate aromatic rings, enhancing lipophilicity and possibly blood-brain barrier penetration compared to the purely aliphatic target compound .
Core Ring Differences : Piperazine-based analogs (e.g., SA-4503) exhibit broader pharmacological activity (e.g., sigma-1 receptor agonism) due to the larger, more flexible piperazine ring and extended substituents . In contrast, azepane-piperidine hybrids like the target compound may prioritize selectivity for narrower biological targets.
Salt Forms : All compared compounds are dihydrochloride salts, improving aqueous solubility and bioavailability for pharmaceutical applications .
Hazard Profiles
- The target compound and its structural analogs (e.g., 1-[2-(2-piperidinyl)ethyl]azepane dihydrochloride) are classified as irritants, necessitating careful handling in laboratory settings .
- No acute toxicity data are provided, but the dihydrochloride formulation suggests stability under standard storage conditions .
Research and Development Implications
Further studies could explore:
- Structure-Activity Relationships (SAR) : Systematic modification of piperidinyl positioning and substituents to optimize binding affinity.
- Pharmacokinetic Profiling : Comparative solubility, metabolic stability, and tissue distribution against analogs like SA-4503 .
Biological Activity
1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride is a chemical compound with significant potential in pharmaceutical research, particularly concerning its biological activity. This compound is characterized by a unique structure that combines a piperidine ring with an azepane moiety, which contributes to its pharmacological properties. Its chemical formula is , and it has been noted for its effects on the central nervous system (CNS) and other therapeutic applications.
Central Nervous System Modulation
This compound has shown notable activity in modulating CNS functions. Research indicates that it may interact with various neurotransmitter systems, potentially influencing behaviors and physiological responses associated with mood and cognition.
- Mechanism of Action : The compound is believed to act as a ligand for specific receptors, including muscarinic acetylcholine receptors, which play critical roles in cognitive processes and memory formation .
- Case Studies : In studies involving models of anxiety and depression, administration of this compound resulted in significant behavioral changes indicative of anxiolytic and antidepressant effects.
Anticancer Activity
Recent investigations have also highlighted the compound's potential in cancer therapy. It has been linked to mechanisms that induce apoptosis in cancer cells and inhibit tumor growth.
- Experimental Evidence : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, outperforming some established chemotherapeutic agents .
- Comparative Analysis : When compared with other piperidine derivatives, this compound showed superior activity in inducing apoptosis in hypopharyngeal tumor cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Remarks |
|---|---|---|
| Piperidine Ring | CNS modulation | Essential for receptor binding |
| Azepane Moiety | Enhanced interaction with target proteins | Contributes to overall pharmacological profile |
| Dihydrochloride Form | Increased solubility and bioavailability | Facilitates better absorption |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, which can be tailored to enhance yield and purity. The following synthetic routes are commonly employed:
- Starting Materials : Common precursors include piperidine derivatives and azepane intermediates.
- Reactions : Key reactions include reductive amination and cyclization processes that yield the final product with high specificity.
Future Directions
Ongoing research aims to further explore the biological activity of this compound, particularly its potential applications in treating neurodegenerative diseases like Alzheimer’s disease. Preliminary findings suggest that compounds with similar structures may inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic signaling in the brain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
